2,6-Dibenzylidenecyclohexanone
CAS No.: 897-78-9
Cat. No.: VC21320742
Molecular Formula: C20H18O
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 897-78-9 |
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Molecular Formula | C20H18O |
Molecular Weight | 274.4 g/mol |
IUPAC Name | (2E,6E)-2,6-dibenzylidenecyclohexan-1-one |
Standard InChI | InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+ |
Standard InChI Key | CTKKGXDAWIAYSA-KPNKYRRCSA-N |
Isomeric SMILES | C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\C3=CC=CC=C3)/C1 |
SMILES | C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Canonical SMILES | C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
This compound is identified by various synonyms in scientific literature, including Cyclohexanone, 2,6-dibenzylidene- and 2,6-bis(phenylmethylene)-1-cyclohexanone, with registry numbers 897-78-9 and 42052-61-9 commonly used for reference purposes . The compound is primarily recognized for its role as an intermediate in pharmaceutical synthesis and has been the subject of increasing research interest due to its versatile chemical behavior.
The systematic IUPAC name for the most common configuration is (2E,6E)-2,6-dibenzylidenecyclohexan-1-one, which specifically describes the spatial arrangement of the benzylidene groups in relation to the cyclohexanone core . This nomenclature is crucial for distinguishing between different isomeric forms of the compound, as the geometrical arrangement significantly influences its chemical reactivity and physical properties.
In the pharmaceutical industry, 2,6-dibenzylidenecyclohexanone serves as a valuable precursor in the synthesis of bioactive pyridine derivatives, positioning it as an important building block in medicinal chemistry research and development processes .
Chemical Structure and Properties
Structural Characteristics
2,6-Dibenzylidenecyclohexanone possesses a distinct molecular architecture centered around a cyclohexanone ring. The compound features two benzylidene groups (-CH=C₆H₅) attached at positions 2 and 6 of the cyclohexanone ring, resulting in an extended conjugated system that influences its chemical behavior and spectroscopic properties .
The compound exists in different stereoisomeric forms, with the (2E,6E) configuration being the most commonly referenced in scientific literature. In this configuration, both benzylidene groups adopt an E (trans) orientation relative to the cyclohexanone ring . Alternative stereoisomers include the (2Z,6E) configuration, which displays different chemical properties and reactivity patterns due to the altered spatial arrangement .
The molecule's structure can be represented by several notations, including the SMILES notation: C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1, which encodes the connectivity and stereochemistry of the compound . Similarly, the InChI notation provides a standardized method for representing the molecular structure: InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+ .
Physical and Chemical Properties
2,6-Dibenzylidenecyclohexanone exhibits a range of physical and chemical properties that are summarized in Table 1 below:
The compound's extended conjugated system contributes to its distinct spectroscopic properties, particularly in ultraviolet-visible spectroscopy. This conjugated structure allows for electronic transitions that can be observed and characterized through spectroscopic analysis .
Due to its α,β-unsaturated ketone structure, 2,6-dibenzylidenecyclohexanone is susceptible to nucleophilic addition reactions, particularly at the β-carbon positions. This reactivity pattern makes it valuable for various synthetic transformations in organic chemistry and pharmaceutical development .
Synthesis Methods
Traditional Synthesis Approaches
Modern Synthesis Techniques
Recent advancements in synthetic methodologies have led to the development of improved procedures for preparing 2,6-dibenzylidenecyclohexanone with enhanced efficiency and selectivity. One notable approach, described in a recent patent, involves the condensation of 2,6-dimethylcyclohexanone with benzaldehyde in the presence of catalysts such as sulfuric acid and palladium on carbon (Pd/C) .
This modern approach offers several advantages, including:
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Simplified operation procedures
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Shortened reaction times (40-60 minutes)
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Higher product yields (up to 73%)
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Enhanced product purity (exceeding 99%)
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Reduced production costs
The specific reaction conditions and parameters for this improved synthesis method are summarized in Table 2:
Parameter | Value | Notes |
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Reactants | 2,6-dimethylcyclohexanone and benzaldehyde | Molar ratio of 1:2.0-3.0 |
Catalysts | Sulfuric acid and 10% Pd/C | Combined catalytic system |
Reaction Temperature | 180-230°C | Higher than traditional methods |
Reaction Time | 40-60 minutes | Significantly shortened |
Cooling Method | Ice bath, 20-30 minutes | With addition of methanol solution |
Product Isolation | Suction filtration and drying | Simple workup procedure |
Product Purity | >99% | Higher than conventional methods |
Product Yield | 70.5-73% | Optimized conditions |
Alternative Synthesis Approaches
Researchers have explored various alternative approaches to synthesize 2,6-dibenzylidenecyclohexanone, including:
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The use of novel catalytic systems such as Pd/C-(TMSCI Ph(III) Porphyrin) and BMPTO
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Phase-transfer catalysis to facilitate the reaction between cyclohexanone and benzaldehyde
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Reactions conducted in ionic liquids as alternative reaction media
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Application of ultrasonic radiation and microwave irradiation to enhance reaction efficiency
While these alternative methods have shown promise in laboratory settings, many involve complex reaction conditions that present challenges for industrial-scale implementation. The simplified approach described in section 3.2 offers a more practical solution for commercial production while maintaining high product quality .
Isomeric Forms and Derivatives
Stereoisomers of 2,6-Dibenzylidenecyclohexanone
2,6-Dibenzylidenecyclohexanone exists in multiple stereoisomeric forms due to the possibility of E/Z isomerism at the two exocyclic double bonds. The most common and extensively studied isomer is the (2E,6E) configuration, where both benzylidene groups adopt the E (trans) orientation relative to the cyclohexanone ring .
Another significant isomer is the (2Z,6E) configuration, which has been characterized and assigned the CAS Registry Number 251909-29-2 . This mixed-configuration isomer exhibits different physical and chemical properties compared to the (2E,6E) isomer, including altered spectroscopic characteristics and reactivity patterns.
The different stereoisomers can be distinguished through various analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals distinctive coupling patterns and chemical shifts for the olefinic protons
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X-ray crystallography, which provides definitive information about the three-dimensional arrangement of atoms
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Infrared spectroscopy, which shows characteristic absorption patterns for the conjugated carbonyl and olefinic functionalities
Substituted Derivatives
Researchers have synthesized and characterized various substituted derivatives of 2,6-dibenzylidenecyclohexanone by incorporating different functional groups on the aromatic rings. These derivatives exhibit modified physical, chemical, and spectroscopic properties compared to the parent compound .
One notable example is 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, which demonstrates significant acidochromic behavior—the ability to change color in response to changes in acidity. This property is attributed to the protonation of the chromophoric N,N-dimethylamino groups, resulting in the formation of quaternary ammonium species that alter the compound's electronic properties and, consequently, its absorption characteristics .
The study of these derivatives has been supported by computational methods, particularly density functional theory (DFT), which has been employed to investigate their optimized geometries and electronic properties. These theoretical investigations complement experimental characterization techniques, including ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, and proton nuclear magnetic resonance spectroscopy .
Applications and Research Findings
Pharmaceutical Applications
2,6-Dibenzylidenecyclohexanone serves as a valuable intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive pyridine derivatives . The compound's α,β-unsaturated ketone structure makes it an excellent substrate for various synthetic transformations, including:
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Cycloaddition reactions to construct complex heterocyclic systems
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Michael addition reactions with various nucleophiles
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Reduction of the carbonyl group to access secondary alcohols
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Selective functionalization of the benzylidene moieties
These transformations provide access to diverse structural scaffolds with potential biological activities, positioning 2,6-dibenzylidenecyclohexanone as an important building block in medicinal chemistry research .
Material Science Applications
Beyond pharmaceutical applications, substituted derivatives of 2,6-dibenzylidenecyclohexanone have shown promise in material science, particularly in the development of:
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Chromic materials that change color in response to external stimuli
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Photosensitive compounds for potential applications in optical devices
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Fluorescent probes for sensing applications
The acidochromic behavior observed in certain derivatives, such as 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, illustrates the potential for developing responsive materials based on this structural framework .
Recent Research Findings
Recent investigations into 2,6-dibenzylidenecyclohexanone and its derivatives have yielded several significant findings:
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Improved synthetic methodologies have been developed, achieving product purities exceeding 99% with yields of approximately 70-73% .
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Computational studies using density functional theory have provided insights into the optimized geometries and electronic properties of substituted derivatives .
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Structure-property relationships have been established, correlating the nature and position of substituents on the aromatic rings with the compound's spectroscopic and acidochromic properties .
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The acidochromic behavior of certain derivatives, particularly those containing dimethylamino groups, has been thoroughly characterized, revealing potential applications in sensing and detection technologies .
These research findings highlight the ongoing interest in 2,6-dibenzylidenecyclohexanone as both a synthetic intermediate and a platform for developing functional materials with tunable properties.
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